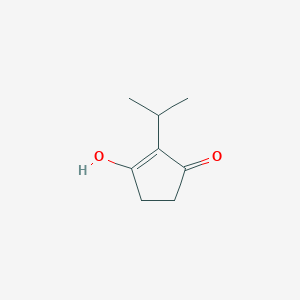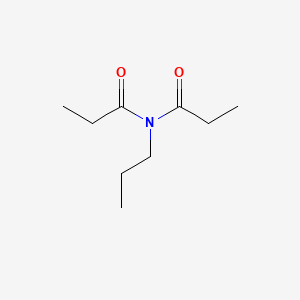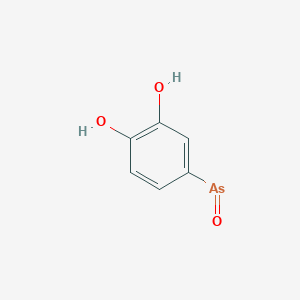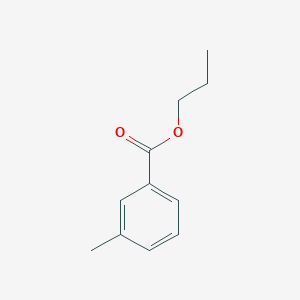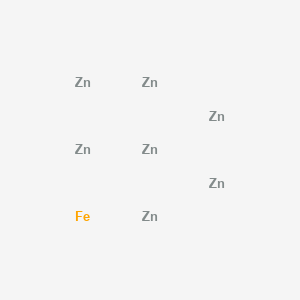
Iron;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron and zinc are two essential elements that play crucial roles in various biological and industrial processes. When combined, they form compounds such as zinc ferrite (ZnFe₂O₄), which exhibit unique properties and applications. Zinc ferrite is a synthetic inorganic compound with a spinel structure, known for its magnetic properties and stability at high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc ferrite can be synthesized through several methods:
Co-precipitation Method: This involves aging solutions of zinc nitrate (Zn(NO₃)₂) and iron nitrate (Fe(NO₃)₃) in the presence of triethanolamine and hydrazine.
Solid-State Reaction: This method involves reacting iron oxides with zinc oxide at high temperatures.
Green Synthesis: Utilizing plant extracts, such as Psidium guajava leaf extract, to synthesize zinc and iron nanoparticles.
Industrial Production Methods
Industrial production of zinc ferrite typically involves high-temperature solid-state reactions between zinc oxide and iron oxides. This method is favored for its scalability and efficiency in producing large quantities of zinc ferrite .
Análisis De Reacciones Químicas
Types of Reactions
Zinc ferrite undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc and iron ions can participate in redox reactions, altering their oxidation states.
Substitution Reactions: Zinc ferrite can undergo substitution reactions where other metal ions replace zinc or iron ions in the lattice.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or hydrogen peroxide can be used to oxidize zinc and iron ions.
Reducing Agents: Hydrazine and sodium borohydride are common reducing agents used in the synthesis and modification of zinc ferrite.
Major Products Formed
The primary product formed from these reactions is zinc ferrite (ZnFe₂O₄), which can exhibit different magnetic and structural properties depending on the synthesis method and conditions .
Aplicaciones Científicas De Investigación
Zinc ferrite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which zinc ferrite exerts its effects involves:
Magnetic Properties: The spinel structure of zinc ferrite allows for significant magnetic interactions, making it useful in magnetic applications.
Antimicrobial Action: Zinc and iron ions disrupt bacterial cell membranes and interfere with essential metabolic processes, leading to bacterial cell death.
Catalytic Activity: Zinc ferrite acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Ferrite (MgFe₂O₄): Similar spinel structure but with magnesium instead of zinc.
Nickel Ferrite (NiFe₂O₄): Another spinel ferrite with nickel, known for its higher magnetic coercivity.
Uniqueness of Zinc Ferrite
Zinc ferrite is unique due to its combination of high thermal stability, magnetic properties, and versatility in various applications. Unlike magnesium and nickel ferrites, zinc ferrite exhibits a balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Propiedades
Número CAS |
12023-07-3 |
|---|---|
Fórmula molecular |
FeZn7 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
iron;zinc |
InChI |
InChI=1S/Fe.7Zn |
Clave InChI |
DRBKVOCGSKVKEF-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


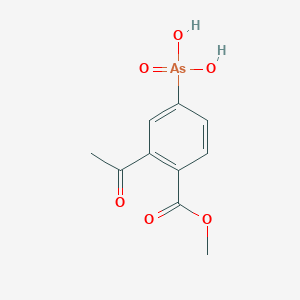

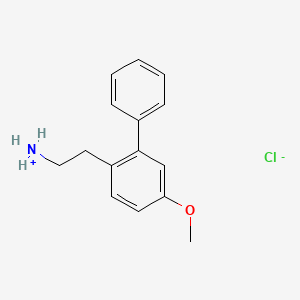
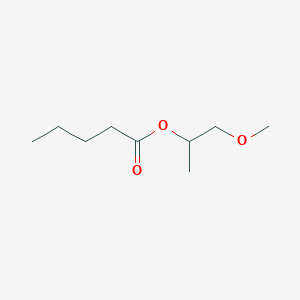



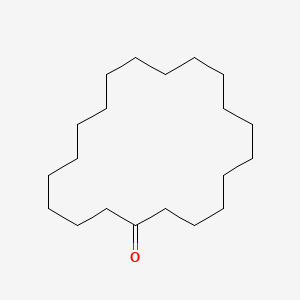
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

